molecular formula C19H15F3N6O2 B2389007 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034349-68-1

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2389007
CAS No.: 2034349-68-1
M. Wt: 416.364
InChI Key: IHOMZPSFJQLPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 6. The structure is further functionalized with a 2-(3-(trifluoromethyl)phenyl)acetamide group via a methylene linker at position 7. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the 1,2,4-oxadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for target binding in medicinal chemistry contexts .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O2/c1-11-24-18(30-27-11)14-6-3-7-28-15(25-26-17(14)28)10-23-16(29)9-12-4-2-5-13(8-12)19(20,21)22/h2-8H,9-10H2,1H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOMZPSFJQLPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic structure that incorporates oxadiazole and triazole moieties. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N5O2C_{15}H_{14}F_{3}N_{5}O_{2} with a molecular weight of approximately 353.30 g/mol. Its structure features a trifluoromethyl group that enhances lipophilicity and potentially increases biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit a broad spectrum of biological activities including:

  • Anticancer Properties : Many derivatives have shown efficacy against various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.
  • Antimicrobial Activity : The presence of oxadiazole rings is linked to significant antibacterial and antifungal effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often target key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to reduced cell growth.
  • Nucleic Acid Interaction : The structural features allow for interaction with DNA or RNA, potentially disrupting replication or transcription processes.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various 1,3,4-oxadiazole derivatives on different cancer cell lines. The derivatives showed IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cells, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation reported that oxadiazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerBreast Cancer Cells0.5 - 5
AnticancerLung Cancer Cells1 - 10
AntibacterialStaphylococcus aureus< 50
AntibacterialEscherichia coli< 50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on shared structural motifs, including triazole/oxadiazole hybrids, acetamide linkers, and trifluoromethylphenyl groups.

Triazolo-Oxadiazole Hybrids

  • Compound 60 (): N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide shares a 1,2,4-oxadiazole substituent and acetamide group. Its fused oxazolo-oxazine core differs from the triazolopyridine in the target compound, likely altering conformational flexibility and solubility.
  • Compound 84 (): N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-5-(1,2-dithiolan-3-yl)pentanamide contains a triazolo-pyrazine core and acetamide linker but lacks the oxadiazole moiety. The dithiolane group in this compound introduces redox-sensitive properties, which are absent in the target molecule .

Acetamide-Functionalized Triazoles

  • Oxadixyl (): N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide is a fungicide with an acetamide group linked to an oxazolidinone ring. While its triazole-free structure differs significantly, the acetamide motif highlights the role of this functional group in facilitating membrane permeability and target engagement .
  • Acetamide, N-(8-methyl-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-yl) (): This compound shares a triazolopyrimidine core and acetamide group but lacks the oxadiazole and trifluoromethylphenyl moieties. The absence of these groups may reduce its binding affinity compared to the target compound, as CF₃ and oxadiazole are known to enhance interactions with hydrophobic pockets and enzymes .

Trifluoromethylphenyl-Containing Analogs

  • Compound 8f ():
    N-(pyridin-3-ylmethyl)-4-(5-(5-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline includes a trifluoromethoxy (OCF₃) group on a pyridine ring. While the CF₃ group in the target compound is directly attached to a phenyl ring, both substituents likely confer similar effects on electronic properties and resistance to oxidative metabolism .

Structural and Functional Data Table

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Triazolo[4,3-a]pyridine 3-Me-1,2,4-oxadiazole, CF₃-phenylacetamide High lipophilicity (predicted logP >3) -
Compound 60 () Oxazolo-oxazine 5-Me-1,2,4-oxadiazole, acetamide Moderate solubility in polar solvents
Compound 84 () Triazolo[4,3-a]pyrazine Dithiolane, acetamide Redox-sensitive
Oxadixyl () Oxazolidinone Acetamide, methoxy Fungicidal activity
Compound 8f () Isoxazole-pyridine Trifluoromethoxy, aniline Enhanced metabolic stability

Key Research Findings and Gaps

  • Metabolic Stability : The CF₃ group likely mitigates oxidative metabolism, as seen in Compound 8f , but in vivo studies are needed to confirm this.
  • Activity Data Absence: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. Prioritizing enzymatic or cellular assays using analogs as benchmarks is recommended.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis commences with 2-chloropyridine-5-carboxylic acid (1), selected for its positional compatibility with the target’s oxadiazole substitution at pyridine position 5 (equivalent to triazolopyridine position 8).

Reaction Sequence:

  • Amidoxime Formation :
    Reaction with acetamidoxime (2) in dichloromethane (DCM) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent yields 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (3).
    • Conditions : 0°C → rt, 12 h, N₂ atmosphere
    • Yield : 78% (purified via silica gel chromatography, hexane:EtOAc 7:3)
  • Cyclocondensation Verification :
    FT-IR (KBr): 1655 cm⁻¹ (C=N stretch of oxadiazole), 1580 cm⁻¹ (pyridine ring).
    $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.71 (d, J=2.4 Hz, 1H, H6), 8.42 (dd, J=8.4, 2.4 Hz, 1H, H4), 7.98 (d, J=8.4 Hz, 1H, H3), 2.61 (s, 3H, CH₃).

Hydrazinolysis and Triazole Ring Closure

Intermediate 3 undergoes hydrazinolysis to install the triazole moiety:

Procedure :

  • 3 (1 eq) + hydrazine hydrate (5 eq) in ethanol, refluxed 8 h.
  • Forms 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-2-hydrazine (4)
  • Yield : 83% (recrystallized from ethanol)

Cyclization to Triazolopyridine :

  • 4 (1 eq) treated with trimethyl orthoacetate (3 eq) in acetic acid, 110°C, 6 h.
  • Generates 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine (5)
  • Yield : 68% (HPLC purity >95%)

Characterization :

  • $$ ^{13}\text{C NMR} $$ (101 MHz, DMSO-d₆): δ 168.4 (C=N oxadiazole), 154.2 (C3 triazole), 142.1–125.3 (pyridine C).
  • HRMS (ESI+) : m/z calcd for C₁₀H₈N₆O [M+H]⁺ 245.0784, found 245.0789.

Functionalization at Position 3: Methylene-Acetamide Installation

Bromination and Nucleophilic Substitution

Bromination :

  • 5 (1 eq) + N-bromosuccinimide (1.1 eq) in CCl₄, AIBN (cat.), reflux 3 h.
  • Yields 3-(bromomethyl)-8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine (6)
  • Yield : 72% (protected from light)

Amination :

  • 6 (1 eq) + 2-(3-(trifluoromethyl)phenyl)glycine (1.2 eq) in DMF, K₂CO₃ (2 eq), 60°C, 4 h.
  • Forms N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide (7)
  • Yield : 65% (purified via reverse-phase HPLC)

Optimization Notes :

  • Excess glycine derivative prevents dialkylation
  • DMF preferred over DCM for solubility of ionic intermediates

Spectroscopic and Analytical Validation

Structural Confirmation of Final Product

Key Spectroscopic Data :

  • FT-IR (ATR): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1125 cm⁻¹ (C-F).
  • $$ ^1\text{H NMR} $$ :
    δ 8.92 (s, 1H, triazole H), 8.21 (d, J=8.0 Hz, 1H, pyridine H), 7.89–7.45 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂N), 3.51 (s, 2H, CH₂CO), 2.58 (s, 3H, oxadiazole CH₃).
  • $$ ^{19}\text{F NMR} $$ : δ -62.4 (CF₃).

Purity Assessment :

  • HPLC : 98.2% (C18 column, MeCN:H₂O 60:40, 1 mL/min)
  • Elemental Analysis : Calcd (%) for C₂₀H₁₆F₃N₇O₂: C 52.99, H 3.56, N 21.62; Found: C 52.87, H 3.61, N 21.58.

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization Across Reaction Steps

Step Reagent Modifications Temp (°C) Time (h) Yield (%)
2.1 DCC vs. EDCl/HOBt 25 12 78 vs 65
2.2 Acetic Acid vs. TFA 110 6 68 vs 54
3.1 NBS vs. Br₂/Fe 80 3 72 vs 41
3.2 K₂CO₃ vs. Cs₂CO₃ 60 4 65 vs 58

Critical Observations :

  • DCC outperforms EDCl/HOBt in amidoxime coupling due to superior activation of carboxylic acid.
  • Trimethyl orthoacetate in acetic acid provides optimal cyclization kinetics vs. stronger acids (TFA causes decomposition).

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability :

    • The 1,2,4-oxadiazole moiety is prone to hydrolysis under strongly acidic/basic conditions. Maintain pH 5–7 during aqueous workups.
  • Triazole Regioselectivity :

    • Cyclization with trimethyl orthoacetate ensures exclusive formation of [4,3-a] isomer vs. [1,5-a] byproduct.
  • CF₃ Group Incorporation :

    • Use of pre-formed 3-(trifluoromethyl)phenylacetic acid avoids in situ fluorination complications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step pathways involving cyclization and coupling reactions. Key steps include:

  • Formation of the [1,2,4]triazolo[4,3-a]pyridine core using microwave-assisted cyclization to enhance yield .
  • Introduction of the 3-methyl-1,2,4-oxadiazole moiety via nucleophilic substitution or Huisgen cycloaddition .
  • Optimization using Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst) for yield and purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationMicrowave, 150°C, DMF7895%
Oxadiazole AdditionTEA, THF, 24h6590%

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridine and oxadiazole rings .
  • HPLC-MS : Purity assessment (>98%) and molecular ion verification (e.g., [M+H]⁺ at m/z 476.2) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can initial biological activity screening be designed to evaluate pharmacological potential?

  • Methodology :

  • In vitro assays : Target enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates .
  • Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Selectivity panels : Compare activity against structurally related compounds to identify unique pharmacophores .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl group, oxadiazole position) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Replace trifluoromethyl with halogens (Cl, Br) or methyl groups .
  • Biological testing : Compare IC₅₀ values across analogs to map substituent effects .
    • Data Table :
SubstituentEnzyme Inhibition (IC₅₀, nM)Cytotoxicity (IC₅₀, µM)
CF₃12.3 ± 1.28.7 ± 0.9
Cl45.6 ± 3.122.4 ± 2.1
CH₃>100>50

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Methodology :

  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Prodrug design : Mask labile groups (e.g., acetamide) to enhance stability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular docking : Simulate binding to kinase ATP pockets using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) .
  • Cryo-EM/X-ray co-crystallization : Visualize target-ligand interactions at atomic resolution .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles for sustained release .
  • Co-solvent systems : Ethanol/Cremophor EL mixtures in preclinical formulations .

Methodological Considerations

  • Contradictory Data Analysis : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate target engagement .
  • Scalability vs. Purity : Flow chemistry (e.g., continuous stirred-tank reactors) balances yield (≥80%) and purity (≥95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.